molecular formula C5HF11O B1294798 Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether CAS No. 3330-15-2

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether

Cat. No.: B1294798
CAS No.: 3330-15-2
M. Wt: 286.04 g/mol
InChI Key: CUTPKDUMZWIJKT-UHFFFAOYSA-N
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Preparation Methods

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is typically synthesized through the reaction of heptafluoropropane with tetrafluoroethanol. The reaction is carried out in the presence of a catalyst and an organic solvent . The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is known for its chemical inertness, making it resistant to many common chemical reactions. it can undergo specific reactions under controlled conditions:

Mechanism of Action

The mechanism of action of heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is primarily based on its physical properties rather than specific molecular interactions. Its high thermal stability and low reactivity allow it to function effectively as a solvent and cleaning agent. In biological systems, its inertness ensures minimal interference with biological processes, making it a valuable tool in various applications .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF11O/c6-1(2(7,8)9)17-5(15,16)3(10,11)4(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTPKDUMZWIJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF2CF2OCFHCF3, C5HF11O
Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)-
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8052017
Record name Perfluoro-3-(1H-perfluoroethoxy)propane
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Molecular Weight

286.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3330-15-2
Record name 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)-
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)-
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Record name Perfluoro-3-(1H-perfluoroethoxy)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether
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Synthesis routes and methods

Procedure details

Example 8 was repeated using the same reactor and catalyst/support charge. CF3CF2CF2OCF(CF3)CO2SiMe3 (16.20 g, 40.3 mmol) was added dropwise over 1.5 hr. There was obtained 13.94 g of liquid product consisting of an equimolar mixture of PPVE and TMSF. Less than 0.2% starting TMS ester remained, and less than 1% C3F7OCHFCF3 was produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether
Reactant of Route 2
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether
Reactant of Route 3
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether
Customer
Q & A

Q1: How is Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether connected to the industrial use of fluoropolymers?

A: Research suggests that this compound (Fluoroether E-1) is generated as a thermal degradation product of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA). [] HFPO-DA is a compound found in fluoropolymer dispersions used for coating fabrics. During the high-temperature processes involved in applying these coatings, HFPO-DA can undergo decarboxylation, leading to the formation and emission of Fluoroether E-1. [] This highlights a potential pathway for this compound to enter the environment as a result of industrial activities.

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